(4,5-Dihydro-oxazol-2-yl)-methanol
Overview
Description
(4,5-Dihydro-oxazol-2-yl)-methanol is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-oxazol-2-yl)-methanol typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the condensation of amino alcohols with carboxylic acids under dehydrating conditions to form the oxazoline ring . Another approach involves the ring-opening of oxazolines under Lewis acid catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-oxazol-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles, which are aromatic compounds.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic reagents like organolithium compounds are often employed.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Various reduced forms of the oxazoline ring.
Substitution: Substituted oxazolines with different functional groups.
Scientific Research Applications
(4,5-Dihydro-oxazol-2-yl)-methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-oxazol-2-yl)-methanol depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
Oxazolines: Compounds with similar structures but different substituents on the oxazoline ring.
Oxazoles: Aromatic compounds formed by the oxidation of oxazolines.
Thiazolines: Similar to oxazolines but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
(4,5-Dihydro-oxazol-2-yl)-methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific study.
Properties
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-4-5-1-2-7-4/h6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBIEHZUCEYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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